4-(Benzo[b]thiophen-3-yl)butanal
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Overview
Description
4-(Benzo[b]thiophen-3-yl)butanal is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. These compounds are known for their diverse biological activities and are used in various fields such as pharmaceuticals, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[b]thiophen-3-yl)butanal can be achieved through several methods. One common approach involves the reaction of benzo[b]thiophene with butanal under specific conditions. For instance, the reaction can be catalyzed by a palladium catalyst in the presence of a base, such as cesium carbonate, in a solvent like acetonitrile . Another method involves the use of aryne intermediates, where benzo[b]thiophene is formed through the reaction of alkynyl sulfides with aryne precursors .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and recrystallization to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(Benzo[b]thiophen-3-yl)butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group in the compound can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzothiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: 4-(Benzo[b]thiophen-3-yl)butanoic acid.
Reduction: 4-(Benzo[b]thiophen-3-yl)butanol.
Substitution: Various substituted benzothiophene derivatives depending on the electrophile used.
Scientific Research Applications
4-(Benzo[b]thiophen-3-yl)butanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(Benzo[b]thiophen-3-yl)butanal depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, benzothiophene derivatives have been shown to inhibit certain enzymes involved in disease pathways, thereby exhibiting therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene: The parent compound of 4-(Benzo[b]thiophen-3-yl)butanal, known for its diverse biological activities.
2-Substituted Benzo[b]thiophenes: Compounds with substitutions at the 2-position of the benzothiophene ring, often studied for their pharmacological properties.
Thiophene Derivatives: Compounds containing the thiophene ring, widely used in medicinal chemistry and materials science.
Uniqueness
This compound is unique due to the presence of both the benzothiophene ring and the butanal group, which confer specific chemical reactivity and potential biological activities. This combination makes it a valuable intermediate in organic synthesis and a promising candidate for further research in various fields .
Properties
Molecular Formula |
C12H12OS |
---|---|
Molecular Weight |
204.29 g/mol |
IUPAC Name |
4-(1-benzothiophen-3-yl)butanal |
InChI |
InChI=1S/C12H12OS/c13-8-4-3-5-10-9-14-12-7-2-1-6-11(10)12/h1-2,6-9H,3-5H2 |
InChI Key |
CULCGVRKSBXQOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)CCCC=O |
Origin of Product |
United States |
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